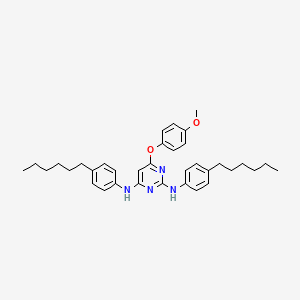
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes hexylphenyl and methoxyphenoxy groups attached to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of Hexylphenyl Groups: The hexylphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where hexylbenzene reacts with the pyrimidine core in the presence of a Lewis acid catalyst.
Attachment of Methoxyphenoxy Group: The methoxyphenoxy group is attached through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of N2,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N~2~,N~4~-Bis(4-hexylphenyl)pyrimidine-2,4-diamine: Lacks the methoxyphenoxy group, which may result in different chemical and biological properties.
N~2~,N~4~-Bis(4-methoxyphenyl)pyrimidine-2,4-diamine: Contains methoxyphenyl groups instead of hexylphenyl, affecting its solubility and reactivity.
N~2~,N~4~-Bis(4-hexylphenyl)-6-phenoxypyrimidine-2,4-diamine: Similar structure but without the methoxy group, which can influence its electronic properties.
Uniqueness
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine is unique due to the combination of hexylphenyl and methoxyphenoxy groups attached to the pyrimidine core. This unique structure imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
136647-73-9 |
|---|---|
分子式 |
C35H44N4O2 |
分子量 |
552.7 g/mol |
IUPAC名 |
2-N,4-N-bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C35H44N4O2/c1-4-6-8-10-12-27-14-18-29(19-15-27)36-33-26-34(41-32-24-22-31(40-3)23-25-32)39-35(38-33)37-30-20-16-28(17-21-30)13-11-9-7-5-2/h14-26H,4-13H2,1-3H3,(H2,36,37,38,39) |
InChIキー |
JCDSAHNNDIUTLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CCCCCC)OC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



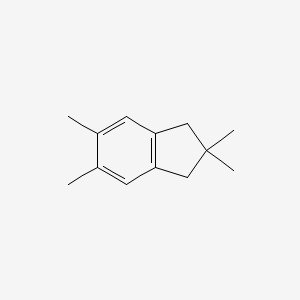
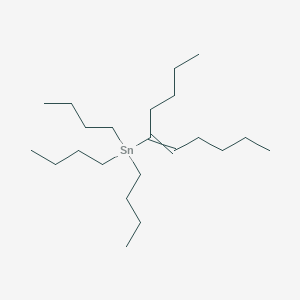
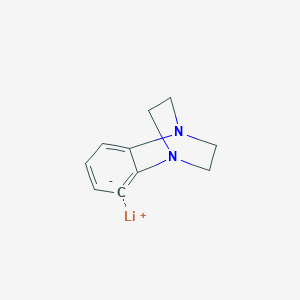
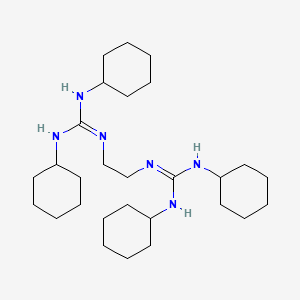
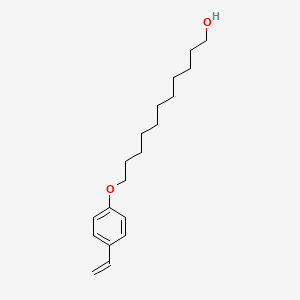
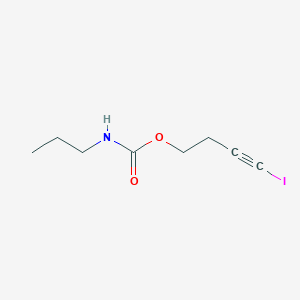
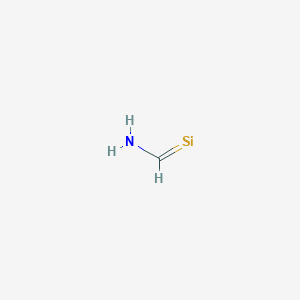
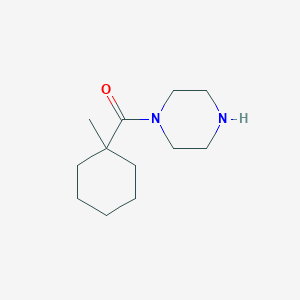


![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
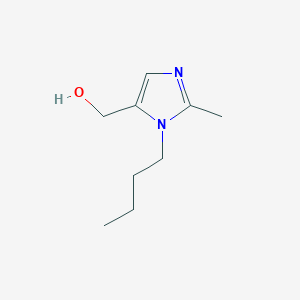
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
